Nebulized trans-Sobrerol vs. Standard Treatment: 9-Fold Higher Odds of Cough Resolution in Upper Respiratory Infections
In a retrospective study of 74 subjects with acute upper respiratory infections (AURIs), nebulized sobrerol (NS) as add-on therapy demonstrated significantly higher odds of cough resolution compared to standard treatment (ST) alone [1]. The odds ratio (OR) for cough resolution was 9.18 (p < 0.001), and for nasal symptom resolution, the OR was 6.7 (p = 0.043) [1].
| Evidence Dimension | Odds of cough resolution |
|---|---|
| Target Compound Data | OR = 9.18 |
| Comparator Or Baseline | Standard treatment (ST) - reference |
| Quantified Difference | 9.18-fold higher odds |
| Conditions | Retrospective study; 74 patients with AURIs; nebulized sobrerol add-on therapy |
Why This Matters
This >9-fold improvement in cough resolution odds provides compelling evidence for prioritizing nebulized trans-Sobrerol over standard care alone in AURI management.
- [1] Sobrerol in Managing Acute Respiratory Infections in Clinical Practice During the 'Cold' Season: An Italian Primary Care Experience. Int J Gen Med. 2024;17:5471-5477. View Source
